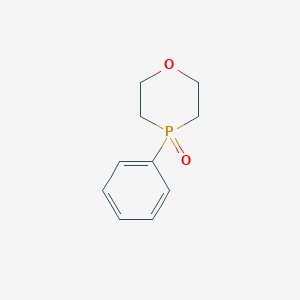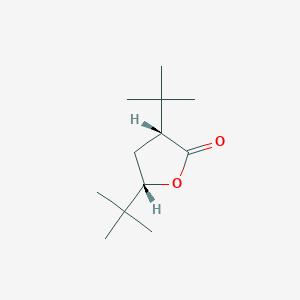
Quinoline, 8,8'-dithiobis[2-(1-methylethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives often involves various methods, including the Friedländer synthesis, which combines aniline derivatives with carbonyl compounds under acidic or basic conditions . Another common method is the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent .
Industrial Production Methods
Industrial production of quinoline derivatives typically employs catalytic processes to ensure high yields and purity. For instance, the use of cobalt oxide as a catalyst in the aerobic dehydrogenation of tetrahydroquinolines to quinolines has been reported to be effective under mild conditions .
化学反应分析
Types of Reactions
Quinoline, 8,8’-dithiobis[2-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction often involves the use of oxidizing agents like potassium permanganate or chromium trioxide to convert quinoline derivatives into their corresponding N-oxides.
Reduction: Reduction reactions typically use reagents like lithium aluminum hydride to convert quinoline N-oxides back to quinolines.
Substitution: Substitution reactions can occur at different positions on the quinoline ring, often facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, reduced quinolines, and various substituted quinoline derivatives .
科学研究应用
Quinoline, 8,8’-dithiobis[2-(1-methylethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an anticancer, antimalarial, and antimicrobial agent.
Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals.
作用机制
The mechanism of action of quinoline, 8,8’-dithiobis[2-(1-methylethyl)- involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can interact with DNA, leading to the disruption of replication and transcription processes .
相似化合物的比较
Similar Compounds
Quinoline: A simpler analog with a single nitrogen atom in the ring.
Isoquinoline: Similar to quinoline but with the nitrogen atom in a different position.
8-Aminoquinoline: Contains an amino group at the 8-position, making it more reactive in certain chemical reactions.
Uniqueness
Quinoline, 8,8’-dithiobis[2-(1-methylethyl)- is unique due to the presence of two sulfur atoms, which can form disulfide bonds.
属性
CAS 编号 |
54421-20-4 |
|---|---|
分子式 |
C24H24N2S2 |
分子量 |
404.6 g/mol |
IUPAC 名称 |
2-propan-2-yl-8-[(2-propan-2-ylquinolin-8-yl)disulfanyl]quinoline |
InChI |
InChI=1S/C24H24N2S2/c1-15(2)19-13-11-17-7-5-9-21(23(17)25-19)27-28-22-10-6-8-18-12-14-20(16(3)4)26-24(18)22/h5-16H,1-4H3 |
InChI 键 |
HFUZWDOFGZSICC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=NC2=C(C=CC=C2SSC3=CC=CC4=C3N=C(C=C4)C(C)C)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[Methoxy(dimethyl)silyl]methanamine](/img/structure/B14634652.png)
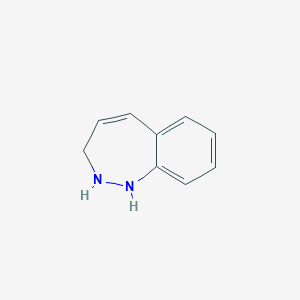
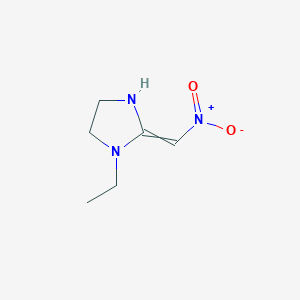

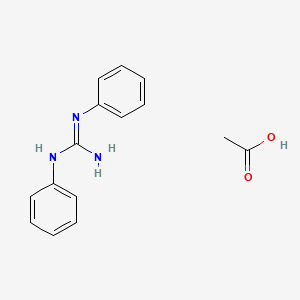
![2-{2-[(4-Chlorophenyl)methylidene]hydrazinyl}-1-(10H-phenothiazin-10-yl)ethan-1-one](/img/structure/B14634679.png)
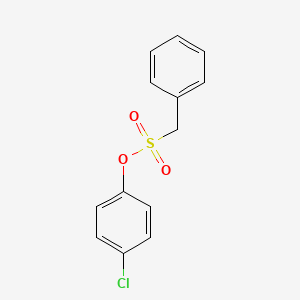
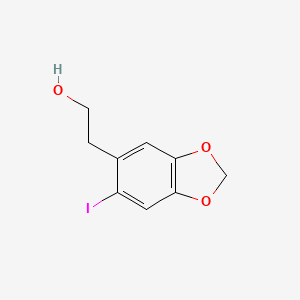
![N-[Bis(ethylsulfanyl)methyl]-1,1-bis(ethylsulfanyl)methanamine](/img/structure/B14634695.png)

![N-[(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]-L-methionine](/img/structure/B14634715.png)
